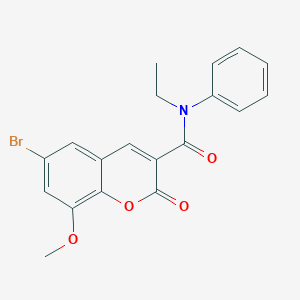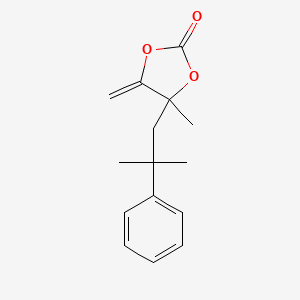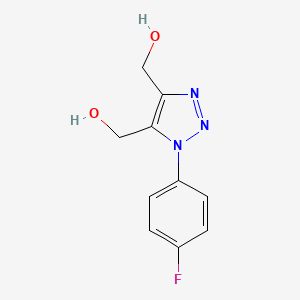![molecular formula C20H21N3O3S B4318987 5-butyl-4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4318987.png)
5-butyl-4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Descripción general
Descripción
5-butyl-4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic compound featuring a unique tricyclic structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one can be approached through multi-step organic synthesis. Key steps may include:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Functional groups such as the furan ring, methoxymethyl group, and butyl chain can be introduced through substitution reactions.
Final assembly: The final compound can be assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as chromatography and recrystallization to obtain the pure compound.
Quality control: Implementing rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tricyclic core or other functional groups.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
Exploration of its biological activity and potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Use in the development of new materials with unique properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclic compounds: Such as tricyclic antidepressants.
Furan-containing compounds: Such as furanocoumarins.
Thia-containing compounds: Such as thiazoles.
Uniqueness
The unique combination of functional groups and the tricyclic structure of 5-butyl-4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one sets it apart from other similar compounds, potentially offering distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-butyl-4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-4-5-8-23-18(14-7-6-9-26-14)22-16-15-13(11-25-3)10-12(2)21-19(15)27-17(16)20(23)24/h6-7,9-10H,4-5,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBJFPWSEMWFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)SC3=NC(=CC(=C23)COC)C)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-aminodispiro[cyclohexane-1,6'-[3]azabicyclo[3.1.0]hex[3]ene-2',2''-[1,3]dioxolane]-1',5'-dicarbonitrile](/img/structure/B4318905.png)

![2-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4318916.png)
![8-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B4318931.png)
![4-chloro-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4318939.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B4318947.png)
![5-CHLORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-2-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4318967.png)
![3-amino-5-chloro-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4318968.png)
![5-[2-(diethylamino)ethyl]-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4318985.png)

![4,5-dibutyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4318994.png)
![[1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B4319000.png)

